S-Petasin

描述

准备方法

Synthetic Routes and Reaction Conditions

S-Petasin can be synthesized through various chemical routes. One common method involves the extraction of the compound from the rhizomes of Petasites formosanus using solvents like hexane . The extracted compound is then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Petasites formosanus. The plant material is subjected to solvent extraction, followed by purification processes such as high-performance liquid chromatography (HPLC) to isolate this compound in its pure form .

化学反应分析

Types of Reactions

S-Petasin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

科学研究应用

S-Petasin has a wide range of scientific research applications:

作用机制

S-Petasin exerts its effects through several mechanisms:

Inhibition of Phosphodiesterase: This compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which have various physiological effects.

Calcium Channel Blockade: This compound inhibits voltage-dependent calcium channels, reducing intracellular calcium levels and leading to muscle relaxation.

Inhibition of TRP Channels: This compound inhibits transient receptor potential (TRP) channels, particularly TRPA1 and TRPV1, which are involved in pain and inflammation pathways.

相似化合物的比较

S-Petasin is often compared with other sesquiterpenes such as isopetasin and neopetasin. These compounds share similar biological activities but differ in their chemical structures and potency . For instance:

Isopetasin: Similar to this compound but with slight structural differences, leading to variations in biological activity.

Neopetasin: Another sesquiterpene with comparable effects but distinct chemical properties.

This compound stands out due to its potent inhibitory effects on phosphodiesterase and TRP channels, making it a unique and valuable compound for various therapeutic applications .

生物活性

S-Petasin, a prominent sesquiterpene derived from the plant Petasites formosanus, has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, including its anticancer properties, anti-inflammatory effects, and potential applications in treating various health conditions.

This compound is characterized by its ability to modulate various biochemical pathways. It primarily acts by inhibiting phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling and inflammation. Research indicates that this compound exhibits competitive inhibition against PDE3 and PDE4, with IC50 values of 25.5 μM and 17.5 μM, respectively . This inhibition leads to reduced airway hyperresponsiveness and inflammation in murine models of asthma .

Cytotoxic Effects

A significant body of research has focused on the cytotoxic effects of this compound on cancer cells. In vitro studies demonstrated that this compound induces apoptosis in prostate cancer cell lines (LNCaP, DU145, PC3) by activating caspase pathways and altering mitochondrial membrane permeability. Specifically, this compound treatment resulted in the downregulation of procaspases 3, 7, 8, and 9, and an increase in cytochrome c release into the cytosol .

Table 1: Effects of this compound on Prostate Cancer Cell Lines

| Cell Line | Concentration (M) | Apoptosis Induction | Caspase Activation |

|---|---|---|---|

| LNCaP | 10^-7 to 10^-5 | Yes | Increased |

| DU145 | 10^-7 to 10^-5 | Yes | Increased |

| PC3 | 10^-7 to 10^-5 | Yes | Increased |

The findings suggest that this compound may serve as a potential therapeutic agent for prostate cancer treatment.

In Vivo Studies

In addition to in vitro studies, animal models have been employed to assess the anticancer efficacy of this compound. One study reported that administration of this compound significantly reduced tumor growth in murine colorectal cancer models, indicating its potential as an antitumor agent .

Anti-Inflammatory Effects

This compound has also been recognized for its anti-inflammatory properties. A study involving petasin incorporated into zinc oxide sealers demonstrated a statistically significant reduction in inflammation in experimental groups compared to controls . The histopathological analysis showed that increased concentrations of petasin led to milder inflammatory responses over time.

Table 2: Anti-Inflammatory Effects of Petasin

| Group | Petasin Concentration | Inflammatory Response (24h) | Inflammatory Response (48h) |

|---|---|---|---|

| Control | N/A | Severe | Severe |

| Group 1 | Low | Mild | Mild |

| Group 2 | Medium | Moderate | Low |

| Group 3 | High | Minimal | None |

Clinical Applications

This compound is traditionally used in Taiwanese folk medicine for treating hypertension, tumors, and asthma . Its ability to suppress airway hyperresponsiveness further supports its potential use in managing asthma-related conditions. Clinical studies have suggested that this compound may help reduce levels of inflammatory cytokines such as IL-2, IL-4, IL-5, TNF-α, and IFN-γ in bronchoalveolar lavage fluid from allergen-challenged mice .

属性

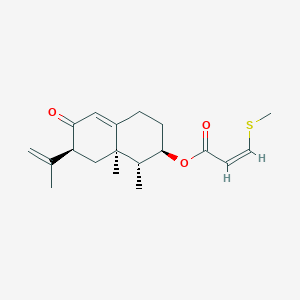

IUPAC Name |

[(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3S/c1-12(2)15-11-19(4)13(3)17(22-18(21)8-9-23-5)7-6-14(19)10-16(15)20/h8-10,13,15,17H,1,6-7,11H2,2-5H3/b9-8-/t13-,15-,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHANKWLYFDFHOJ-RFTFGCRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCC2=CC(=O)[C@@H](C[C@]12C)C(=C)C)OC(=O)/C=C\SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70238-51-6 | |

| Record name | S-Petasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070238516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-PETASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/129023415R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。